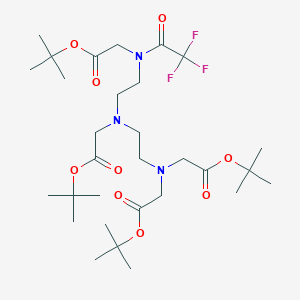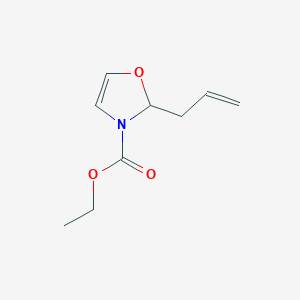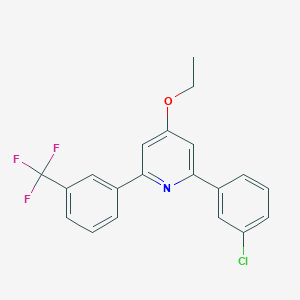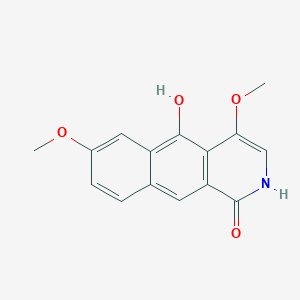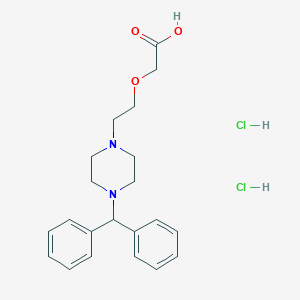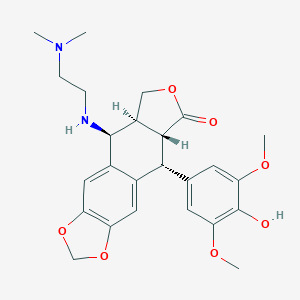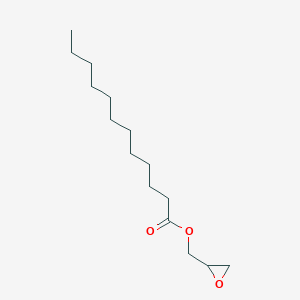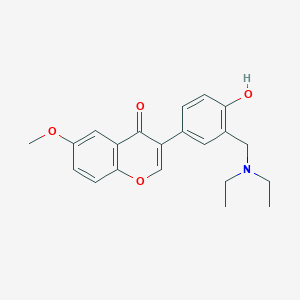
1-Thyminylglucosamine-4,6-disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Thyminylglucosamine-4,6-disulfate (TGD) is a type of sulfated glycosaminoglycan (GAG) that has been the subject of scientific research for its potential applications in various fields. TGD is a synthetic compound that is chemically similar to heparin, a naturally occurring anticoagulant. In
Applications De Recherche Scientifique
1-Thyminylglucosamine-4,6-disulfate has been studied for its potential applications in various fields, including biomedicine, biotechnology, and materials science. In biomedicine, 1-Thyminylglucosamine-4,6-disulfate has been shown to have anticoagulant, anti-inflammatory, and anti-tumor properties. 1-Thyminylglucosamine-4,6-disulfate has also been studied for its potential use in tissue engineering and regenerative medicine.
Mécanisme D'action
The mechanism of action of 1-Thyminylglucosamine-4,6-disulfate is not fully understood, but it is believed to involve interactions with various proteins and enzymes in the body. 1-Thyminylglucosamine-4,6-disulfate has been shown to bind to antithrombin III, a natural anticoagulant in the blood, and enhance its activity. 1-Thyminylglucosamine-4,6-disulfate has also been shown to inhibit the activity of various enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-Thyminylglucosamine-4,6-disulfate has been shown to have various biochemical and physiological effects, including anticoagulant, anti-inflammatory, and anti-tumor properties. 1-Thyminylglucosamine-4,6-disulfate has also been shown to promote cell proliferation and migration, which may be beneficial for tissue engineering and regenerative medicine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Thyminylglucosamine-4,6-disulfate in lab experiments is its unique structure, which may provide insights into the structure-function relationships of GAGs. 1-Thyminylglucosamine-4,6-disulfate is also a synthetic compound, which allows for greater control over its properties and structure. However, one limitation of using 1-Thyminylglucosamine-4,6-disulfate in lab experiments is its relative novelty, which means that there is still much to be learned about its properties and potential applications.
Orientations Futures
There are many future directions for research on 1-Thyminylglucosamine-4,6-disulfate, including further studies on its mechanism of action, biochemical and physiological effects, and potential applications in biomedicine, biotechnology, and materials science. 1-Thyminylglucosamine-4,6-disulfate may also be studied for its potential use in drug delivery systems, as well as its interactions with other proteins and enzymes in the body.
Conclusion:
In conclusion, 1-Thyminylglucosamine-4,6-disulfate is a synthetic compound that has been the subject of scientific research for its potential applications in various fields. 1-Thyminylglucosamine-4,6-disulfate has a unique structure that is different from other GAGs, and has been shown to have anticoagulant, anti-inflammatory, and anti-tumor properties. 1-Thyminylglucosamine-4,6-disulfate may also have potential applications in tissue engineering and regenerative medicine. While there is still much to be learned about 1-Thyminylglucosamine-4,6-disulfate, its unique properties and potential applications make it an exciting area of research.
Méthodes De Synthèse
The synthesis of 1-Thyminylglucosamine-4,6-disulfate involves the modification of chondroitin sulfate, a type of GAG found in cartilage and other connective tissues. The modification process involves the addition of a thymine molecule to the glucosamine unit of chondroitin sulfate, followed by sulfation at the 4 and 6 positions of the thymine ring. The resulting compound, 1-Thyminylglucosamine-4,6-disulfate, has a unique structure that is different from other GAGs.
Propriétés
Numéro CAS |
133906-27-1 |
|---|---|
Nom du produit |
1-Thyminylglucosamine-4,6-disulfate |
Formule moléculaire |
C11H17N3O12S2 |
Poids moléculaire |
447.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R,6R)-5-amino-4-hydroxy-6-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(sulfooxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H17N3O12S2/c1-4-2-14(11(17)13-9(4)16)10-6(12)7(15)8(26-28(21,22)23)5(25-10)3-24-27(18,19)20/h2,5-8,10,15H,3,12H2,1H3,(H,13,16,17)(H,18,19,20)(H,21,22,23)/t5-,6-,7-,8-,10-/m1/s1 |
Clé InChI |
UZYIVVYUIHQPIP-VRRGKTLJSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)O)N |
Autres numéros CAS |
133906-27-1 |
Synonymes |
1-TGADS 1-thyminyl-D-glucosamine-4,6-disulfate 1-thyminylglucosamine-4,6-disulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





